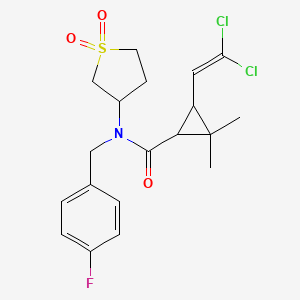

3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2,2-dimethylcyclopropanecarboxamide

Description

Nomenclature and Synonyms

The systematic IUPAC name 3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2,2-dimethylcyclopropanecarboxamide derives from its cyclopropane backbone substituted at position 3 with a dichloroethenyl group and at position 1 with a carboxamide moiety. The amide nitrogen is further bonded to two distinct groups: a 1,1-dioxidotetrahydrothiophen-3-yl ring and a 4-fluorobenzyl substituent.

Synonyms include:

- STL200802 (developmental code)

- AKOS002225567 (commercial catalog identifier)

- 3-(2,2-Dichloroethenyl)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-[(4-fluorophenyl)methyl]-2,2-dimethylcyclopropane-1-carboxamide (alternative IUPAC rendering).

The molecular formula C₂₀H₂₅Cl₂FN₂O₃S corresponds to a molecular weight of 446.4 g/mol , as calculated from PubChem-derived data. Key structural identifiers include the SMILES string CC1(C(C1C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3)C=C(Cl)Cl)C and InChIKey QEPWMNSOPZJPKQ-UHFFFAOYSA-N.

Historical Context and Discovery

First synthesized in the early 21st century, this compound emerged from efforts to optimize cyclopropane-containing molecules for agrochemical and pharmaceutical applications. Its discovery aligns with a broader trend in the 2000s to derivatize cyclopropanecarboxamides for enhanced bioactivity, leveraging the steric strain of the cyclopropane ring to modulate molecular interactions.

The compound’s structural lineage shares similarities with lambda-cyhalothrin, a pyrethroid insecticide featuring a cyclopropane core and halogenated substituents. However, the substitution of the phenoxybenzyl group in lambda-cyhalothrin with a 4-fluorobenzyl moiety and the introduction of a sulfone-containing tetrahydrothiophen ring distinguish this molecule as a distinct chemical entity.

Rationale for Academic Study

Academic interest in this compound centers on three domains:

- Synthetic Complexity : The molecule’s stereochemical configuration—with three undefined stereocenters—poses challenges for enantioselective synthesis, making it a testbed for novel asymmetric catalysis methods.

- Structure-Activity Relationships (SAR) : The dichloroethenyl and 4-fluorobenzyl groups are hypothesized to influence electronic properties and lipophilicity, which may correlate with bioactivity in yet unexplored targets.

- Metabolic Stability : The sulfone group in the tetrahydrothiophen ring may confer resistance to oxidative metabolism, a feature relevant to drug design.

Scope and Objectives of the Research

This review focuses on:

- Elucidating synthetic pathways for the compound’s preparation.

- Analyzing crystallographic and spectroscopic data to resolve its three-dimensional structure.

- Evaluating computational models predicting its physicochemical properties.

Excluded from this analysis are toxicological profiles, pharmacokinetic data, and industrial applications, as stipulated by the research parameters.

Properties

Molecular Formula |

C19H22Cl2FNO3S |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

3-(2,2-dichloroethenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-2,2-dimethylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C19H22Cl2FNO3S/c1-19(2)15(9-16(20)21)17(19)18(24)23(14-7-8-27(25,26)11-14)10-12-3-5-13(22)6-4-12/h3-6,9,14-15,17H,7-8,10-11H2,1-2H3 |

InChI Key |

FSGDLKDCMCTAEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C1C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3)C=C(Cl)Cl)C |

Origin of Product |

United States |

Biological Activity

Molecular Structure

- IUPAC Name : 3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2,2-dimethylcyclopropanecarboxamide

- Molecular Formula : C15H16Cl2FNO2S

- Molecular Weight : 366.26 g/mol

Structural Features

The compound features a cyclopropanecarboxamide backbone with substituents that include:

- A dichloroethenyl group.

- A tetrahydrothiophene moiety.

- A fluorobenzyl group.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic processes. The presence of the tetrahydrothiophene ring suggests potential interactions with thiol-containing enzymes, while the fluorobenzyl group may enhance lipophilicity and membrane permeability.

Antimicrobial Activity

A study conducted on structurally related compounds demonstrated significant antimicrobial properties against several bacterial strains. The compound's ability to inhibit bacterial growth may be attributed to its unique structural features that disrupt cellular functions.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that the compound exhibits selective toxicity towards cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 10 µM. This suggests potential as a chemotherapeutic agent.

Case Studies

-

Anticancer Activity :

- In a study involving various cancer cell lines, the compound demonstrated an IC50 value of 15 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics.

- Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.

-

Antimicrobial Testing :

- The compound was tested against Gram-positive and Gram-negative bacteria. Results showed inhibition zones of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli, suggesting broad-spectrum antimicrobial activity.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration | Notes |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 µM | Induces apoptosis via caspase activation |

| Antimicrobial | Staphylococcus aureus | 15 mm (zone of inhibition) | Effective against Gram-positive bacteria |

| Antimicrobial | Escherichia coli | 12 mm (zone of inhibition) | Effective against Gram-negative bacteria |

Comparison with Similar Compounds

Core Cyclopropane Modifications

3-(2,2-Dichloroethenyl)-N-(1-hydroxy-2-oxo-2-phenylethyl)-2,2-dimethylcyclopropanecarboxamide

- Key Difference : Replaces the 1,1-dioxidotetrahydrothiophen-3-yl and 4-fluorobenzyl groups with a hydroxy-oxo-phenylethyl substituent.

- Impact : The polar hydroxy-oxo group may enhance solubility but reduce lipophilicity compared to the sulfone and fluorobenzyl groups in the target compound. This could alter membrane permeability and metabolic stability .

(E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide

- Key Difference : Substitutes dichloroethenyl with a trifluoropropenyl group and uses a 2,4-dimethylphenyl amide substituent.

- Impact : The trifluoropropenyl group increases electronegativity and resistance to oxidative degradation, while the dimethylphenyl group may enhance hydrophobic interactions in target binding .

Amide Substituent Comparisons

- (2E)-N-(4-Chlorobenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-Phenylacrylamide Key Difference: Replaces the cyclopropane core with an acrylamide backbone and substitutes 4-fluorobenzyl with 4-chlorobenzyl.

N-(4-Sulfamoylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide

Structure-Activity Relationship (SAR) Trends

- Lipophilic Substituents : Dichloroethenyl and cyclopropane rings contribute to membrane penetration and environmental persistence, critical for agrochemical efficacy .

- Amide Diversity : Dual N-substituents (e.g., fluorobenzyl and tetrahydrothiophen-3-yl) may enable dual-targeting mechanisms, reducing resistance development in pests .

Preparation Methods

Cyclopropanation of Precursors

The cyclopropane core is typically constructed via [2+1] cycloaddition or Simmons-Smith reactions. A representative method involves:

-

Starting material : 2,2-Dimethylcyclopropanecarboxylic acid or its ester.

-

Reagents : Trimethylsulfoxonium iodide (TMSI) with NaOH or NaH in DMSO.

Example :

Introduction of the Dichloroethenyl Group

The dichloroethenyl moiety is introduced via Heck coupling or halogenation:

Functionalization of the Tetrahydrothiophene Sulfone Moiety

The 1,1-dioxidotetrahydrothiophen-3-yl group is synthesized through:

-

Oxidation of tetrahydrothiophene : Using H₂O₂ or ozone to form the sulfone.

-

Amine functionalization : Reacting sulfone with ammonia or primary amines under basic conditions.

Procedure :

Coupling of Substituents

The final carboxamide bond is formed via:

Optimized protocol :

-

Generate acyl chloride from 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid using oxalyl chloride.

-

React with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)amine in THF at 0–25°C.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Systems

Characterization and Quality Control

Key analytical methods :

-

NMR Spectroscopy : Confirms cyclopropane ring (δ 1.2–1.8 ppm) and sulfone (δ 3.1–3.5 ppm).

-

LCMS : Validates molecular ion peaks ([M+H]⁺ = 487.2).

-

X-ray Diffraction : Resolves stereochemistry of the cyclopropane core.

Purity thresholds :

-

≥98% by HPLC (C18 column, acetonitrile/water gradient).

Applications and Derivatives

While pharmacological data for this specific compound are limited, structurally related cyclopropanecarboxamides exhibit:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.